molecular formula C5H10Cl2O2 B14736156 1,1-Dichloro-2,2-dimethoxypropane CAS No. 2718-42-5

1,1-Dichloro-2,2-dimethoxypropane

Cat. No.: B14736156
CAS No.: 2718-42-5
M. Wt: 173.03 g/mol
InChI Key: SHTNYEVTKAFOPP-UHFFFAOYSA-N
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Description

Structurally, it features two chlorine atoms on the first carbon and two methoxy groups on the second carbon of a propane backbone. Chlorinated ethers are often used as intermediates in synthesizing polymers, agrochemicals, or pharmaceuticals due to their reactivity and solubility properties.

Properties

CAS No.

2718-42-5

Molecular Formula

C5H10Cl2O2

Molecular Weight

173.03 g/mol

IUPAC Name

1,1-dichloro-2,2-dimethoxypropane

InChI

InChI=1S/C5H10Cl2O2/c1-5(8-2,9-3)4(6)7/h4H,1-3H3

InChI Key

SHTNYEVTKAFOPP-UHFFFAOYSA-N

Canonical SMILES

CC(C(Cl)Cl)(OC)OC

Origin of Product

United States

Preparation Methods

1,1-Dichloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of chlorine gas. The reaction is typically carried out at temperatures ranging from 20°C to 35°C, and the product is obtained through suction filtration and cooling . Another method involves the use of 2,3-dichloro-1-propene and anhydrous methanol in the presence of concentrated sulfuric acid . Industrial production methods often involve similar reaction conditions but on a larger scale to achieve higher yields and purity.

Chemical Reactions Analysis

1,1-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products. Hydrolysis of the compound in the presence of water and an acid catalyst results in the formation of acetone and methanol . The compound is also known to react with water-sensitive reagents, making it useful in certain organic synthesis applications .

Scientific Research Applications

1,1-Dichloro-2,2-dimethoxypropane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways. In medicine, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients. Industrially, it is used in the production of polymers, resins, and other chemical intermediates .

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The compound can also participate in electrophilic addition reactions, where the electron-rich methoxy groups react with electrophiles .

Comparison with Similar Compounds

Structural Isomers and Dichloropropane Derivatives

The structural isomer 1,3-dichloro-2,2-dimethoxypropane (CAS 6626-57-9) shares the same molecular formula but differs in chlorine placement. This isomer is documented as a specialty chemical with >95% purity, though specific applications remain undisclosed . In contrast, 1,2-dichloropropane (CAS 78-87-5), a non-oxygenated analog, is a volatile solvent used in industrial degreasing and pesticide formulations. Its higher volatility and lower polarity distinguish it from dimethoxy-substituted derivatives .

Table 1: Comparison of Dichloropropane Derivatives
Compound CAS Number Molecular Formula Key Features Applications/Toxicity
1,1-Dichloro-2,2-dimethoxypropane Not specified C₅H₁₀Cl₂O₂ Polar, methoxy groups enhance solubility; reactivity in substitution reactions Likely intermediate in organic synthesis (inferred from analogs)
1,3-Dichloro-2,2-dimethoxypropane 6626-57-9 C₅H₁₀Cl₂O₂ Isomeric form; high purity (>95%) Specialty chemical; potential use in pharmaceuticals or polymers
1,2-Dichloropropane 78-87-5 C₃H₆Cl₂ Volatile, non-polar solvent; flammable Industrial solvent, pesticide component; neurotoxic and carcinogenic

Chlorinated Cyclopropanes and Aryl-Substituted Analogs

Gem-dichlorocyclopropanes (e.g., 1,1-dichloro-2,2-diarylcyclopropanes) exhibit antitumor activity, as seen in studies where specific derivatives inhibited cancer cell growth . These compounds differ from this compound by replacing methoxy groups with aromatic rings, which enhance biological activity but reduce solubility.

Table 2: Dichlorocyclopropane vs. Dimethoxypropane Derivatives
Compound Structure Key Features Applications
This compound Propane backbone Polar, reactive for nucleophilic substitution Organic synthesis intermediate
1,1-Dichloro-2,2-bis(p-benzyloxyphenyl)cyclopropane Cyclopropane with aryl groups Lipophilic, antitumor activity Pharmaceutical research (e.g., antiproliferative agents)

Organochlorine Pesticides and Environmental Impact

While 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD/TDE) (CAS 72-54-8) and DDE are structurally distinct (aromatic chlorinated ethanes), they highlight the environmental persistence and toxicity of chlorinated hydrocarbons. DDD is a DDT metabolite linked to liver/kidney damage and carcinogenicity .

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